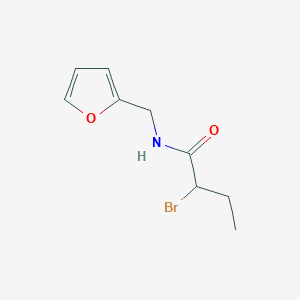

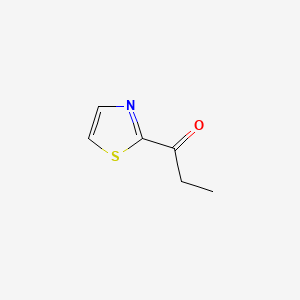

2-bromo-N-(2-furylmethyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related furyl compounds involves the use of Grignard reagents, as seen in the preparation of 2-furylmagnesium bromide and 3-methyl-2-furylmagnesium bromide. These reagents are prepared using an activated magnesium-copper alloy and can react with various substrates to yield products like rosefuran and sesquirosefuran . Although the synthesis of 2-bromo-N-(2-furylmethyl)butanamide is not explicitly described, the methodologies used for synthesizing similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure and vibrational spectra of a related compound, tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate, have been investigated using Hartree-Fock (HF) and density functional theory (DFT) calculations. The optimized bond lengths and angles obtained by the HF method showed good agreement with experimental values, and the B3LYP functional was found to be superior for molecular problems . This suggests that computational methods could be used to predict the molecular structure of 2-bromo-N-(2-furylmethyl)butanamide.

Chemical Reactions Analysis

Furyl compounds exhibit a range of reactions with nucleophiles and active methylene compounds. For instance, C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide reacts with nucleophiles to afford substitution products and with enolates to yield pyrazole derivatives . Alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, when brominated, can react with secondary amines, sodium butylthiolate, and potassium thiocyanate to form various products . These reactions highlight the reactivity of the furyl moiety and suggest that 2-bromo-N-(2-furylmethyl)butanamide could also undergo similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furyl compounds can be inferred from their reactivity patterns and molecular structures. The presence of the furyl group can influence the electron distribution and reactivity of the molecule. For example, the regio-controlled prenylation and geranylation of 3-furylmethylmagnesium bromide demonstrate the selectivity in forming substituted furans . The physical properties such as melting points, boiling points, and solubility would depend on the specific functional groups present in the molecule. However, these properties for 2-bromo-N-(2-furylmethyl)butanamide are not directly reported in the provided papers.

Safety and Hazards

While specific safety and hazard information for “2-bromo-N-(2-furylmethyl)butanamide” is not available, general safety measures for handling similar compounds include avoiding breathing in dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

特性

IUPAC Name |

2-bromo-N-(furan-2-ylmethyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-2-8(10)9(12)11-6-7-4-3-5-13-7/h3-5,8H,2,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGKOBRBIUBVRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=CO1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[1,5-a]pyridine](/img/structure/B1293900.png)